Jasminoside U & W Exhibit Superior α-Glucosidase Inhibition vs. Clinical Standard Acarbose
Two novel lignans, Jasminoside U and Jasminoside W, isolated from Gardenia jasminoides flowers, demonstrated potent α-glucosidase inhibitory activity. Their IC50 values of 266 μmol/L and 323 μmol/L, respectively, indicate a significant, quantifiable difference from the clinical standard acarbose (IC50 = 906 μmol/L) under the same assay conditions [1].
| Evidence Dimension | α-Glucosidase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Jasminoside U: 266 μmol/L; Jasminoside W: 323 μmol/L |
| Comparator Or Baseline | Acarbose: 906 μmol/L |
| Quantified Difference | Jasminoside U is 3.4-fold more potent (lower IC50) than acarbose. |
| Conditions | Standard α-glucosidase enzyme inhibition assay in vitro. |
Why This Matters
For researchers investigating natural product alternatives for type 2 diabetes management, jasminoside derivatives offer a substantially more potent starting point for lead optimization compared to the clinically approved acarbose.
- [1] Liang, J., et al. (2025). Isolation and structural elucidation of two novel lignans from the flowers of Gardenia jasminoides with potent α-glucosidase inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 75, 129184. View Source
